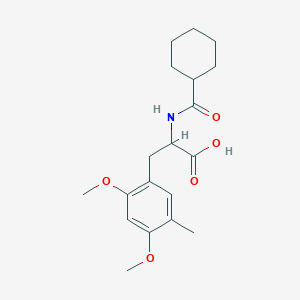

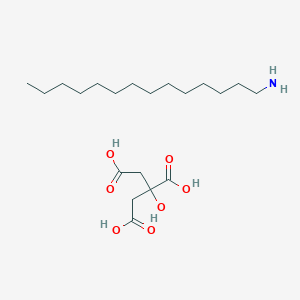

2-hydroxypropane-1,2,3-tricarboxylic acid;tetradecan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

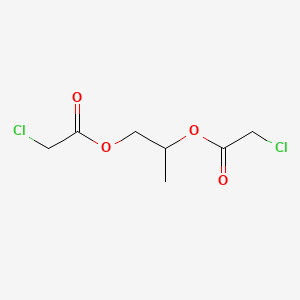

2-hydroxypropane-1,2,3-tricarboxylic acid, commonly known as citric acid, is a weak organic acid that is naturally found in citrus fruits. Tetradecan-1-amine, also known as myristylamine, is a long-chain primary amine. The combination of these two compounds can result in various derivatives with unique properties and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

-

2-hydroxypropane-1,2,3-tricarboxylic acid

Natural Extraction: Citric acid is commonly extracted from citrus fruits such as lemons and limes.

Fermentation: Industrially, citric acid is produced by fermenting sugars using the mold Aspergillus niger. The fermentation process involves the conversion of sugars like glucose and sucrose into citric acid under controlled conditions of pH, temperature, and aeration.

-

Tetradecan-1-amine

Reduction of Myristic Acid: Tetradecan-1-amine can be synthesized by the reduction of myristic acid (tetradecanoic acid) using reducing agents like lithium aluminum hydride (LiAlH4).

Análisis De Reacciones Químicas

Types of Reactions

-

2-hydroxypropane-1,2,3-tricarboxylic acid

Oxidation: Citric acid can undergo oxidation to form oxaloacetic acid and acetone.

Esterification: It can react with alcohols to form esters, such as trimethyl citrate.

Complexation: Citric acid can form complexes with metal ions, which is useful in various industrial applications.

-

Tetradecan-1-amine

Acylation: Tetradecan-1-amine can react with acyl chlorides to form amides.

Alkylation: It can undergo alkylation to form secondary and tertiary amines.

Oxidation: It can be oxidized to form nitriles or amides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.

Esterification: Alcohols and acid catalysts like sulfuric acid (H2SO4).

Acylation: Acyl chlorides and base catalysts like pyridine.

Major Products

Oxidation of Citric Acid: Oxaloacetic acid, acetone.

Esterification of Citric Acid: Trimethyl citrate.

Acylation of Tetradecan-1-amine: Amides.

Aplicaciones Científicas De Investigación

Chemistry: Citric acid is used as a chelating agent and a pH adjuster in various chemical processes. Tetradecan-1-amine is used in the synthesis of surfactants and as a building block for organic synthesis.

Biology: Citric acid plays a crucial role in the citric acid cycle (Krebs cycle), which is essential for cellular respiration. Tetradecan-1-amine is studied for its antimicrobial properties.

Medicine: Citric acid is used as an anticoagulant in blood transfusions and as an ingredient in pharmaceutical formulations. Tetradecan-1-amine is explored for its potential use in drug delivery systems.

Industry: Citric acid is widely used in the food and beverage industry as a flavoring agent and preservative. Tetradecan-1-amine is used in the production of lubricants and corrosion inhibitors.

Mecanismo De Acción

Citric Acid: In the citric acid cycle, citric acid acts as an intermediate that facilitates the transfer of energy through the oxidation of acetyl-CoA. It binds to enzymes like aconitase and isocitrate dehydrogenase, which catalyze its conversion to other intermediates.

Tetradecan-1-amine: As an antimicrobial agent, tetradecan-1-amine disrupts the cell membrane of microorganisms, leading to cell lysis and death. It interacts with the lipid bilayer, increasing membrane permeability.

Comparación Con Compuestos Similares

-

Citric Acid

Similar Compounds: Malic acid, tartaric acid, and oxalic acid.

Uniqueness: Citric acid has three carboxyl groups and one hydroxyl group, making it a versatile chelating agent and a key intermediate in metabolic pathways.

-

Tetradecan-1-amine

Similar Compounds: Dodecan-1-amine, hexadecan-1-amine, and octadecan-1-amine.

Uniqueness: Tetradecan-1-amine has a 14-carbon chain, providing it with unique hydrophobic properties that are useful in surfactant and lubricant applications.

Propiedades

Número CAS |

6937-06-0 |

|---|---|

Fórmula molecular |

C20H39NO7 |

Peso molecular |

405.5 g/mol |

Nombre IUPAC |

2-hydroxypropane-1,2,3-tricarboxylic acid;tetradecan-1-amine |

InChI |

InChI=1S/C14H31N.C6H8O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-15H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

Clave InChI |

MUUHSBKTFXXGTK-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCCN.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-spiro[1,3-dioxolane-2,11'-9,15-diazatetracyclo[10.3.1.02,10.03,8]hexadeca-2(10),3,5,7-tetraene]-15'-ylacetate](/img/structure/B12800743.png)